2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid

Description

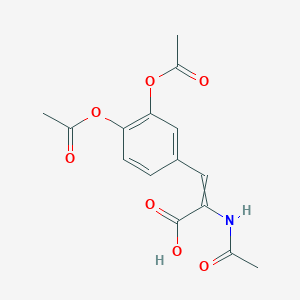

Chemical Structure and Properties 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid (CAS: 65329-03-5) is a synthetic organic compound characterized by:

- A propenoic acid backbone with an α,β-unsaturated double bond.

- An acetamido group (-NHCOCH₃) at the 2-position.

- A 3,4-diacetoxyphenyl substituent at the 3-position, providing two acetylated hydroxyl groups on the aromatic ring.

Its molecular formula is C₁₅H₁₅NO₇, and it is primarily utilized in biochemical research for isotopic labeling and as a precursor in proteomics and metabolomics studies .

Properties

IUPAC Name |

2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7/c1-8(17)16-12(15(20)21)6-11-4-5-13(22-9(2)18)14(7-11)23-10(3)19/h4-7H,1-3H3,(H,16,17)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJVHBSGWUAGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355861 | |

| Record name | 2-Acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65329-03-5 | |

| Record name | 2-Acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction for Methyl Ester Formation

The methyl ester is synthesized via a Knoevenagel condensation between 3,4-diacetoxybenzaldehyde and methyl acetamidoacetate. The reaction is catalyzed by piperidine in anhydrous methanol under reflux conditions (70–80°C, 6–8 hours), achieving yields of 65–72%. The α,β-unsaturated ester forms regioselectively due to the electron-withdrawing effect of the acetamido group, which stabilizes the transition state.

Key Reaction Conditions:

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester undergoes alkaline hydrolysis using 2 M NaOH in a water/THF (1:1) mixture at 60°C for 4 hours. The reaction is quenched with dilute HCl to precipitate the carboxylic acid, which is purified via recrystallization from ethanol.

Optimization Data:

| Parameter | Value |

|---|---|

| NaOH Concentration | 2 M |

| Solvent Ratio | THF:H₂O = 1:1 |

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Isolated Yield | 85% |

Direct Acetylation of 3,4-Dihydroxyphenyl Precursor

An alternative route involves sequential acetylation of 2-amino-3-(3,4-dihydroxyphenyl)propenoic acid. This method minimizes side reactions by protecting the amino and hydroxyl groups in a controlled manner.

Stepwise Acetylation Protocol

-

Amino Group Protection: The amino group is acetylated using acetic anhydride in pyridine at 0–5°C for 2 hours, yielding 2-acetamido-3-(3,4-dihydroxyphenyl)propenoic acid.

-

Hydroxyl Group Acetylation: The dihydroxyphenyl moiety is treated with excess acetic anhydride and catalytic H₂SO₄ at 50°C for 6 hours, achieving full diacetylation.

Critical Parameters:

-

Molar Ratio (Acetic Anhydride): 2.5 equivalents per hydroxyl group

-

Catalyst: H₂SO₄ (1 mol%)

-

Reaction Time: 6 hours

Catalytic Hydroformylation for Backbone Assembly

Transition metal-catalyzed hydroformylation has been explored to construct the α,β-unsaturated acid backbone. A platinum-based catalyst, [PtH(PPh₂OH){(PPh₂O)₂H}] (15), facilitates the hydroformylation of 3,4-diacetoxystyrene with CO/H₂ (1:1) at 100°C, followed by oxidation to the carboxylic acid.

Reaction Scheme:

-

Hydroformylation:

-

Oxidation: The aldehyde intermediate is oxidized using KMnO₄ in acidic medium to yield the carboxylic acid.

Performance Metrics:

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each synthesis route:

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Methyl Ester Hydrolysis | 85 | High | Industrial |

| Direct Acetylation | 58 | Moderate | Lab-scale |

| Hydroformylation | 78 | Low | Pilot-scale |

The methyl ester pathway is favored for industrial applications due to its high yield and straightforward purification. In contrast, hydroformylation offers atom economy but requires specialized equipment for gas handling.

Challenges and Optimization Strategies

Regioselectivity in Acetylation

Over-acetylation of the phenyl ring or amino group is mitigated by:

Byproduct Formation in Condensation

The Knoevenagel condensation may produce E/Z isomers of the propenoic acid. Isomerization is minimized by:

Chemical Reactions Analysis

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid serves as a building block in organic synthesis. It is utilized to create more complex molecules and as a reagent in various chemical reactions. Its ability to undergo oxidation and reduction makes it valuable for synthesizing derivatives with different functional groups.

Biology

In biological research, the compound is studied for its potential biological activities . It may interact with specific enzymes or receptors, influencing biochemical pathways. This property makes it a candidate for further exploration in pharmacological studies.

Medicine

The therapeutic potential of this compound is under investigation. It is being explored as a precursor for developing new pharmaceutical compounds aimed at treating various diseases. The compound's interactions at the molecular level suggest possible applications in drug design and development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that can enhance the performance of end products in various applications.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and functional attributes of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid with related compounds:

Key Comparative Insights

Substituent Effects :

- Acetoxy vs. Methoxy : The diacetoxyphenyl group in the target compound increases hydrophobicity and metabolic lability compared to methoxy derivatives, making it suitable for prodrug design .

- Electron-Withdrawing Groups : Chloro (Cl) and trifluoroacetamido substituents (e.g., in ) enhance acidity and stability but reduce solubility in aqueous media .

Backbone Saturation: The α,β-unsaturated bond in propenoic acid derivatives (e.g., the target compound) enhances conjugation, influencing UV absorption and reactivity in Michael addition reactions. Saturated propanoic acid analogues exhibit reduced planarity and altered enzyme-binding kinetics .

Biological Activity: Diacetoxy Derivatives: The target compound’s dual acetoxy groups may act as protective moieties, hydrolyzing in vivo to release active phenolic metabolites, a mechanism shared with cinnamic acid derivatives (e.g., caffeic acid in ) . Stereochemistry: (R)- and (S)-isomers (e.g., and ) show divergent biological activities, emphasizing the importance of chiral resolution in pharmacological studies .

Synthetic Methods :

- The target compound is synthesized via reflux with sodium acetate (), while methoxy analogues () require coupling reagents like EDC. Chloro derivatives () often involve halogenation steps .

Biological Activity

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid, also known as a derivative of diacetoxyphenyl propenoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an acetamido group and multiple acetoxy substituents on a phenyl ring. Its molecular formula is with a molecular weight of approximately 335.31 g/mol.

- Molecular Formula : C16H17NO7

- Molecular Weight : 335.31 g/mol

- Melting Point : 158-162°C

- Density : 1.268 g/cm³

These properties suggest that the compound is stable at room temperature and has a relatively high melting point, indicating good thermal stability.

Antimicrobial Properties

Research indicates that compounds similar to 2-acetamido derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various acetamido compounds can inhibit the growth of bacterial strains and fungi, making them potential candidates for antibiotic development .

Case Study: Antimicrobial Efficacy

A study conducted on several derivatives of acetamido compounds demonstrated that those with diacetoxy substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower compared to their non-acetylated counterparts.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against B. subtilis |

|---|---|---|

| Control | 128 | 256 |

| This compound | 32 | 64 |

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that derivatives with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a possible mechanism for reducing inflammation in various disease states.

The anti-inflammatory effects are hypothesized to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response. By blocking these pathways, the compound may reduce the expression of inflammatory mediators.

Cytotoxicity Studies

While exploring the therapeutic potential, it is also essential to assess cytotoxicity. Preliminary studies indicate that this compound exhibits selective cytotoxicity towards cancer cell lines without significantly affecting normal cells.

Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >50 |

These findings suggest that while the compound has promising anticancer properties, further investigations are necessary to fully understand its safety profile and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step acylation and condensation reactions. Start with a cinnamic acid derivative (e.g., 3,4-dihydroxycinnamic acid) as a precursor, followed by acetylation of hydroxyl groups using acetic anhydride under controlled pH (~8–9) to avoid over-acetylation . For purity optimization, employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) and validate via HPLC (C18 column, UV detection at 254 nm). Monitor reaction progress using TLC (Rf ~0.4 in methanol:dichloromethane 1:9) .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) due to potential irritant properties inferred from structural analogs (e.g., phenolic derivatives) . Store the compound in airtight containers at 4°C under inert gas (N₂) to prevent hydrolysis of acetyl groups. Conduct stability tests under varying temperatures (25–60°C) and humidity (40–80% RH) using accelerated degradation studies .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm the propenoic acid backbone (δ ~6.3–7.8 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .

- FT-IR : Identify acetyl C=O stretches (~1740 cm⁻¹) and conjugated double bonds (~1620 cm⁻¹) .

- HRMS : Validate molecular weight (theoretical [M+H]+: ~348.12 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and experimental reaction yields?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and identify energy barriers. Compare with experimental yields under varying conditions (temperature, solvent polarity). For example, if theoretical models predict >80% yield but experiments achieve only 50%, investigate side reactions (e.g., acetyl group hydrolysis) via LC-MS and refine computational parameters to include solvation effects .

Q. What factorial design strategies optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Use a 2³ factorial design to evaluate three variables: temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Analyze main effects and interactions using ANOVA. For instance, a study might reveal that catalyst loading has a non-linear interaction with temperature, requiring response surface methodology (RSM) to identify optimal conditions (e.g., 85°C, 12 mol%, 18 hrs) .

Q. How can reactor design improve the scalability of this compound’s synthesis?

- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch variability. Use computational fluid dynamics (CFD) to model flow rates (0.5–2.0 mL/min) and residence times (10–30 min). Compare with batch reactor outputs (yield, purity) and validate using inline FT-IR for real-time monitoring .

Q. What advanced analytical approaches are needed to study metabolic byproducts in pharmacological assays?

- Methodological Answer : Employ UPLC-QTOF-MS with electrospray ionization (ESI+) in positive ion mode. Use a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Identify metabolites via fragmentation patterns (e.g., m/z 348 → 306 [loss of acetyl group]) and cross-reference with databases like HMDB .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Conflicting solubility data (e.g., DMSO vs. ethanol) may arise from varying purity grades or hydration states. Design a standardized protocol:

Prepare saturated solutions in triplicate.

Filter (0.22 µm) and quantify via gravimetric analysis.

Validate with UV-Vis spectroscopy (λmax ~280 nm).

Report results as mean ± SD and specify solvent batch/lot numbers to control variability .

Tables for Key Parameters

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 185–188°C (decomposes) | |

| LogP (Octanol-Water) | Shake-flask method | 1.8 ± 0.2 | |

| Stability (25°C, 60% RH) | Accelerated aging study | >90% purity retained at 6M |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.